



Propionyl-L-Carnitine Solutions for In Vivo Research: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Propionyl-L-Carnitine	
Cat. No.:	B7818517	Get Quote

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Introduction

Propionyl-L-Carnitine (PLC) is an acyl derivative of L-carnitine, a crucial molecule in cellular energy metabolism. PLC plays a significant role by being transported into the mitochondria, where it is converted to free L-carnitine and propionyl-coenzyme A.[1] Propionyl-CoA then enters the citric acid cycle as succinyl-CoA, providing an alternative energy source, which is particularly beneficial in ischemic tissues.[1][2] L-carnitine is essential for transporting long-chain fatty acids into the mitochondrial matrix for β -oxidation.[1][3] Due to its roles in energy metabolism, PLC is investigated for its therapeutic potential in various conditions, including cardiovascular and peripheral arterial diseases.[4][5]

These application notes provide detailed protocols for the preparation and stability assessment of **Propionyl-L-Carnitine** solutions intended for in vivo research, ensuring accurate and reproducible experimental outcomes.

Data Presentation: Solubility and Stability of Propionyl-L-Carnitine

The solubility and stability of **Propionyl-L-Carnitine** hydrochloride (PLC-HCl) are critical factors for its effective use in research. The following tables summarize the quantitative data for PLC solubility in various solvents and its stability under different storage conditions.



Table 1: Solubility of Propionyl-L-Carnitine (Chloride)

Solvent	Approximate Solubility (mg/mL)	Reference
Water	≥ 150	[6]
PBS (pH 7.2)	~10	[7][8]
Ethanol	~25	[7][9]
DMSO	~20	[7][9]
Dimethylformamide (DMF)	~15	[7][9]

Table 2: Stability and Storage of Propionyl-L-Carnitine Hydrochloride Solutions



Form	Solvent/Co ndition	Temperatur e	Duration	Stability Notes	Reference
Crystalline Solid	-	-20°C	≥ 4 years	Stable for an extended period when stored properly.	[4][7]
Aqueous Solution	PBS (pH 7.2)	Room Temperature	< 24 hours	Recommend ed to prepare fresh solutions daily.	[4][7]
Aqueous Solution	Water	Room Temperature	Not Recommend ed	Prone to hydrolysis, particularly at neutral to alkaline pH.	[4]
Stock Solution	DMSO	-20°C	1 month	Stable for short-term storage.	[4]
Stock Solution	DMSO	-80°C	6 months	Recommend ed for long- term storage.	[4]
Stock Solution	Saline or Water	4°C	A few days	Suitable for short-term storage.	[10]
Stock Solution	Saline or Water	-20°C	Long-term	Avoid repeated freeze-thaw cycles.	[10]

Experimental Protocols



Protocol 1: Preparation of PLC Stock Solutions

- A. Organic Stock Solution (for long-term storage)
- Materials:
 - Propionyl-L-Carnitine hydrochloride (crystalline solid)
 - Dimethyl sulfoxide (DMSO), sterile
 - Sterile, conical tubes
 - Pipettes and sterile, filtered pipette tips
- Procedure:
 - Weigh the desired amount of PLC-HCl powder in a sterile conical tube.
 - Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 20 mg/mL).[7]
 - Vortex thoroughly until the solid is completely dissolved.
 - Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
- B. Aqueous Stock Solution (for short-term storage)
- Materials:
 - Propionyl-L-Carnitine hydrochloride (crystalline solid)
 - Sterile 0.9% Sodium Chloride (saline) or sterile water
 - Sterile, conical tubes
 - Sterile syringe filter (0.22 μm)



• Procedure:

- Weigh the desired amount of PLC-HCl powder in a sterile conical tube.
- Add the appropriate volume of sterile saline or water.
- Vortex until fully dissolved.
- Sterilize the solution by passing it through a 0.22 μm syringe filter into a new sterile tube.
- Store at 4°C for a few days or at -20°C for longer-term storage.[10]

Protocol 2: Preparation of Working Solutions for In Vivo Administration

A. Oral Administration in Drinking Water

Procedure:

- Calculate the total daily dose required based on the average body weight of the animals and the target dosage (e.g., 200 mg/kg/day).[1]
- Estimate the average daily water consumption per animal.
- Dissolve the calculated total amount of PLC-HCl in the total volume of drinking water to be provided for the day.
- Ensure the compound is fully dissolved.
- Provide the medicated water to the animals.
- It is crucial to prepare fresh solutions daily to ensure stability and accurate dosing.[4][10]

B. Oral Gavage

Procedure:



- Prepare the PLC solution in a suitable vehicle, such as sterile saline, at the desired concentration for accurate dosing.[10]
- Ensure the solution is at room temperature before administration.
- Administer the calculated volume to each animal using standard oral gavage techniques.

C. Intravenous Administration

- Procedure:
 - For intravenous infusion, reconstitute PLC-HCl in sterile 0.9% sodium chloride (saline).[4]
 [11]
 - Prepare the solution under sterile conditions.
 - The final concentration should be determined based on the desired dose and infusion volume for the specific animal model.

Protocol 3: Stability Assessment of PLC Solutions by HPLC

This protocol provides a general framework for assessing the stability of PLC solutions. The specific parameters of the HPLC method may need to be optimized.

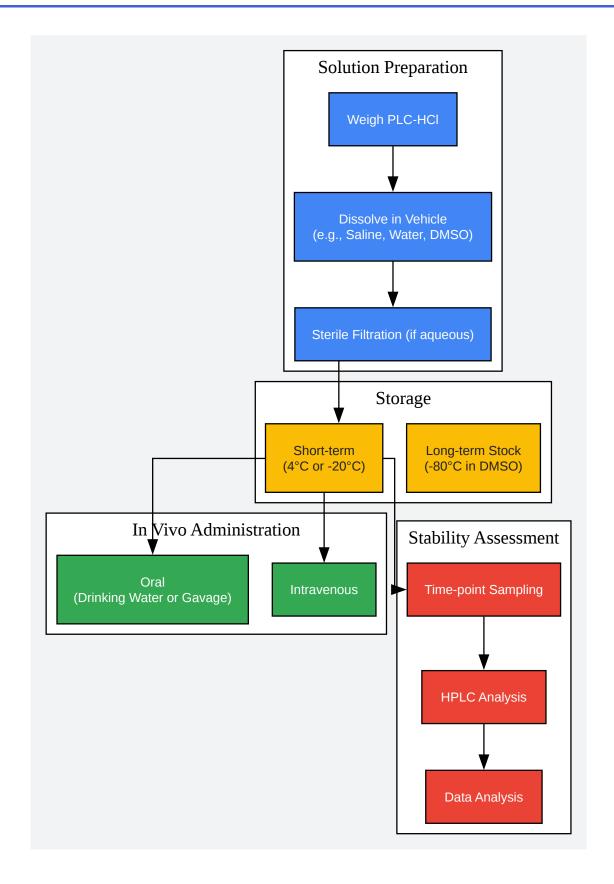
- Principle: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the gold standard for quantifying PLC and its degradation products.[10]
- Materials and Reagents:
 - PLC solution to be tested
 - PLC reference standard
 - HPLC-grade acetonitrile, methanol, and water
 - Formic acid or other suitable mobile phase additives



- Reversed-phase C18 column[10]
- Sample Preparation:
 - At specified time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot of the PLC solution stored under the test conditions.
 - Dilute the aliquot with the mobile phase to a concentration within the linear range of the standard curve.
- Chromatographic Conditions (Example):
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile
 with 0.1% formic acid (B).[10]
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 50°C
 - Detection: UV at 225 nm[12]
- Procedure:
 - Prepare a standard curve by injecting known concentrations of the PLC reference standard.
 - Inject the prepared samples from the stability study.
 - Quantify the peak area corresponding to PLC in each sample.
 - Calculate the percentage of PLC remaining at each time point relative to the initial concentration (time 0). A significant decrease in the PLC peak area and the appearance of new peaks may indicate degradation.

Visualization of Pathways and Workflows

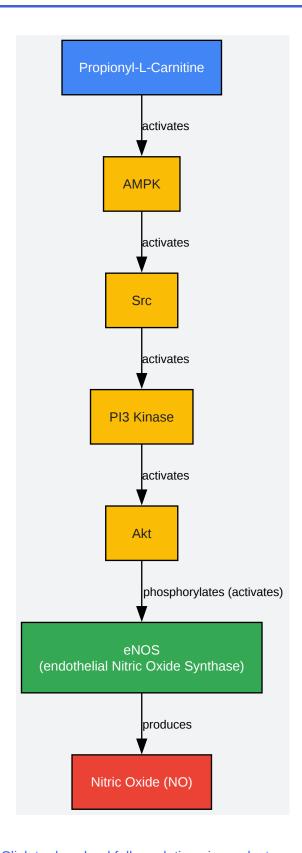




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Caption: Experimental workflow for PLC solution preparation and stability testing.





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Caption: PLC-mediated activation of eNOS and nitric oxide synthesis.[13]



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